4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]butanamide
Description
This compound is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure comprises:
- A 5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine core, which integrates a bicyclic system with conjugated keto groups. This moiety likely contributes to electron-deficient properties, influencing reactivity and binding interactions.
- A butanamide linker that connects the pyrrolopyridinedione core to a 1-methyl-1H-benzimidazole substituent. The benzimidazole group is a privileged structure in medicinal chemistry, often associated with nucleic acid binding or kinase inhibition due to its aromatic and hydrogen-bonding capabilities.
The presence of both electron-deficient (pyrrolopyridinedione) and electron-rich (benzimidazole) regions may enable dual binding interactions in biological systems.
Properties
Molecular Formula |
C20H19N5O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-N-[(1-methylbenzimidazol-2-yl)methyl]butanamide |
InChI |
InChI=1S/C20H19N5O3/c1-24-15-8-3-2-7-14(15)23-16(24)12-22-17(26)9-5-11-25-19(27)13-6-4-10-21-18(13)20(25)28/h2-4,6-8,10H,5,9,11-12H2,1H3,(H,22,26) |
InChI Key |
SFNVSEZTIMJUBN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)CCCN3C(=O)C4=C(C3=O)N=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]butanamide typically involves multiple steps, including the formation of the pyrrolo[3,4-b]pyridin-6-yl core and the subsequent attachment of the benzimidazole moiety. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can occur at various positions on the pyrrolo[3,4-b]pyridin-6-yl core and the benzimidazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can result in modified compounds with different substituents .
Scientific Research Applications
4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]butanamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The Pharmacopeial Forum (2017) lists structurally related butanamide derivatives, including compounds m , n , and o (see ). Below is a comparative analysis based on structural and functional features:
Table 1: Structural and Functional Comparison
*Estimated using fragment-based methods due to lack of experimental data.
Key Differences and Implications
Core Structure: The target compound’s pyrrolopyridinedione core is distinct from the tetrahydropyrimidinone in compounds m, n, and o. The former’s conjugated keto system may enhance electrophilic reactivity or metal chelation, whereas the latter’s saturated ring could favor conformational flexibility .
Stereochemistry :
- Compounds m, n, and o exhibit stereochemical variations at positions 2, 4, and 5, which likely influence their binding affinities to chiral targets (e.g., proteases). The target compound’s stereochemical profile is unspecified but could critically impact its bioactivity if synthesized as a single enantiomer.
Solubility and Permeability: The target compound’s benzimidazole group may improve aqueous solubility compared to the highly lipophilic phenoxy groups in compounds m/n/o. However, this could reduce blood-brain barrier penetration in neurological applications.
Research Findings and Limitations
- Structural Analysis : The use of crystallographic software like SHELX is inferred for determining the target compound’s structure, though experimental data (e.g., X-ray diffraction) is absent in the provided evidence.
- Pharmacological Gaps: No kinetic (e.g., IC50) or thermodynamic (e.g., ΔG binding) data are available for direct bioactivity comparisons.
- Synthetic Challenges: The pyrrolopyridinedione core may pose stability issues under acidic/basic conditions compared to the more robust tetrahydropyrimidinone analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
